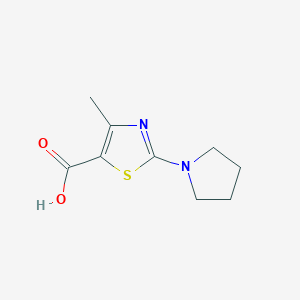

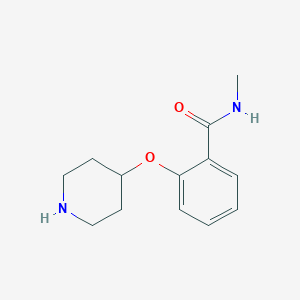

1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. It may also include computational properties like logP, polar surface area, and number of hydrogen bond donors and acceptors .Applications De Recherche Scientifique

Presence in Food and Biological Fluids

Tetrahydro-beta-carbolines, including variants like 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA), have been identified in various foodstuffs, urine from healthy human subjects, and human milk. Research suggests these compounds might be produced through fermentation or by condensation of tryptophan and acetaldehyde. This study was the first to report the excretion of tetrahydro-beta-carbolines in human urine and milk, indicating possible endogenous synthesis in humans (Adachi et al., 1991).

Antioxidant and Radical Scavenger Properties

Tetrahydro-beta-carboline alkaloids, found in fruits and fruit juices, exhibit antioxidant and free radical scavenger properties. These compounds might contribute to the antioxidant effect of fruit products containing them, suggesting a beneficial impact when absorbed and accumulated in the body (Herraiz & Galisteo, 2003).

Role in the Maillard Reaction

Research on the Maillard reaction, a chemical reaction between amino acids and reducing sugars, has led to the identification of new 6-methoxy-tetrahydro-β-carboline derivatives. These derivatives were investigated for their antioxidant and cytotoxicity properties, offering insights into their potential health effects and the chemical processes involved in their formation (Goh et al., 2015).

Trypanocidal Activity

Certain tetrahydro-beta-carboline derivatives have been synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This research contributes to the understanding of potential therapeutic applications of these compounds in combating parasitic infections (Tonin et al., 2009).

Neuroactive Potential in Chocolate and Cocoa

Tetrahydro-beta-carbolines in chocolate and cocoa, such as 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline, have been identified and quantified. Their potential neuroactive properties open up avenues for researching the neurological implications of these compounds commonly found in food products (Herraiz, 2000).

Safety And Hazards

Propriétés

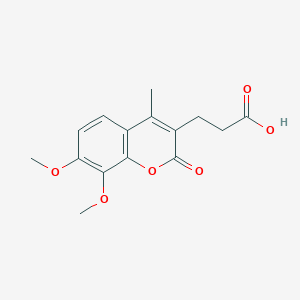

IUPAC Name |

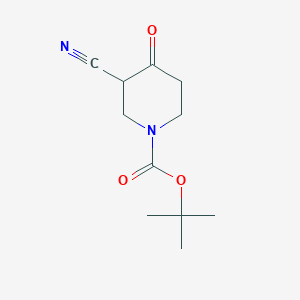

1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2.ClH/c1-12-6-8-13(9-7-12)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJLILSVJUIELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)